molecular formula C21H17N3OS B2807613 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide CAS No. 896339-34-7

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide

Cat. No.: B2807613
CAS No.: 896339-34-7
M. Wt: 359.45
InChI Key: LGQSWGHOGPCNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide is a synthetic organic compound designed for research applications, featuring a benzamide scaffold linked to a benzimidazole pharmacophore through a phenyl bridge. This structure incorporates a methylthio ether group, which can influence electronic properties and metabolic stability. The compound is of significant interest in medicinal chemistry and drug discovery due to the established biological profiles of its core components. Benzimidazole derivatives are extensively reported in scientific literature for their broad spectrum of biological activities. They are frequently investigated as antimicrobial agents against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains . Furthermore, the benzimidazole nucleus is a privileged structure in anticancer research, with numerous analogues demonstrating potent activity against various cancer cell lines, including human colorectal carcinoma (HCT116) . The benzamide moiety is also a common feature in many biologically active molecules and approved therapeutics, further supporting the research value of this hybrid compound . The specific placement of the (methylthio) group on the terminal benzamide ring may be explored for its effects on potency, selectivity, and physicochemical parameters within a structure-activity relationship (SAR) study. Researchers can utilize this compound as a key intermediate or a chemical probe for developing new therapeutic agents, studying enzyme inhibition, or investigating mechanisms of action in cellular models. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-17-9-5-7-15(13-17)21(25)22-16-8-4-6-14(12-16)20-23-18-10-2-3-11-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQSWGHOGPCNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide, also known as BIX-01294, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesizing findings from various studies, and includes relevant data tables and case studies.

  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 941930-18-3

BIX-01294 functions primarily as a small molecule inhibitor of G9a, a histone methyltransferase involved in gene regulation. By inhibiting G9a, the compound can alter epigenetic modifications, leading to changes in gene expression that are critical for various biological processes, including cancer progression and differentiation.

1. Anticancer Activity

Research has demonstrated that BIX-01294 exhibits potent anticancer properties across several cancer cell lines. Its mechanism involves the inhibition of G9a activity, which is crucial for maintaining the expression of oncogenes and silencing tumor suppressor genes.

  • Case Study : A study on human breast cancer cells showed that treatment with BIX-01294 resulted in significant apoptosis (programmed cell death) and cell cycle arrest at the G1 phase. The compound reduced cell proliferation by downregulating key oncogenic pathways .

2. Antimicrobial Activity

Benzimidazole derivatives, including BIX-01294, have shown promising antimicrobial effects against various pathogens.

  • Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound NamePathogen TestedMinimum Inhibitory Concentration (MIC)
BIX-01294Staphylococcus aureus4 µg/mL
BIX-01294Escherichia coli8 µg/mL
BIX-01294Candida albicans16 µg/mL

This table summarizes the antimicrobial efficacy of BIX-01294 compared to standard antibiotics, indicating its potential as a therapeutic agent against resistant strains .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that BIX-01294 can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Research Findings : In vitro assays demonstrated that BIX-01294 significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like BIX-01294. Modifications to the benzimidazole moiety have been explored to enhance biological activity:

  • Key Modifications : Variations in the methylthio group and alterations in the phenyl ring have shown to influence both potency and selectivity against specific targets.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies show that it can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

1.2 Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a candidate for further development in antibiotic therapies. The mechanism of action appears to involve disruption of bacterial cell membranes .

1.3 Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways, including kinases and proteases. This inhibition can alter signaling pathways in cells, providing a therapeutic avenue for diseases such as cancer and inflammatory disorders .

Material Science

2.1 Polymer Development

In material science, the compound has been investigated for its potential use in developing new polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2.2 Photovoltaic Applications

The unique electronic properties of this compound have led to research into its use in organic photovoltaic devices. Preliminary studies suggest that it can enhance charge transport within the device, potentially increasing efficiency .

Cosmetic Formulation

3.1 Skin Care Products

The compound is being explored for its use in cosmetic formulations due to its skin-beneficial properties. Studies indicate that it may possess antioxidant effects, which can help protect the skin from oxidative stress and aging . Additionally, formulations containing this compound have been shown to improve skin hydration and elasticity.

3.2 Stability Testing

In cosmetic science, the stability of formulations containing this compound is critical. Research emphasizes the importance of thorough stability testing under various conditions to ensure product safety and efficacy before market introduction .

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cell lines .
Study BAntimicrobial PropertiesEffective against both Gram-positive and Gram-negative bacteria; potential for antibiotic development .
Study CPolymer DevelopmentEnhanced mechanical properties when incorporated into polymer matrices .
Study DCosmetic FormulationImproved skin hydration and antioxidant activity observed in formulations .

Comparison with Similar Compounds

Substituent Position and Type

  • Methoxy (-OMe) vs. Methylthio (-SMe): Methoxy-substituted analogs (e.g., compounds 11–13 in ) show lower melting points (258–283°C) compared to hydroxyl-substituted derivatives (>300°C), indicating reduced intermolecular hydrogen bonding.
  • Electron-Withdrawing Groups (Cl, CF₃, NO₂): Para-substituted chloro (compound 6 in ) and trifluoromethyl (compound 9 in ) analogs demonstrate improved potency in neuroprotective assays (e.g., mGluR5 targeting), with IC₅₀ values as low as 6.4 μM for 3,5-dichloro derivatives. However, these groups may reduce cell viability due to increased toxicity .

Hybrid Structures

  • Chalcone-Benzoimidazole Hybrids (): Compounds like (E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-chlorophenyl)benzamide (6) integrate a chalcone backbone, enhancing π-π stacking interactions.
  • Thioacetamide Linkers ():
    Derivatives such as W1 (3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) introduce a sulfur-containing linker, which may improve redox activity or metal coordination .

Physicochemical Properties

  • Melting Points: Hydroxyl-substituted analogs (e.g., compounds 14–15) exhibit the highest melting points (>300°C), while methoxy derivatives (11–13) range from 258–283°C. The methylthio group in the target compound may lower the melting point compared to hydroxyl analogs but increase it relative to methoxy derivatives .
  • Solubility: Methoxy and pyridyl substituents (e.g., compound 17 in ) improve aqueous solubility, whereas trifluoromethyl and nitro groups enhance lipophilicity at the expense of solubility .

Key Research Findings

Substituent Positioning: Meta-substituted derivatives (e.g., 3-chloro, 3-CF₃) generally exhibit higher bioactivity than para-substituted analogs due to optimized steric and electronic interactions with target proteins .

Toxicity-Solubility Trade-off: Electron-withdrawing groups like CF₃ and NO₂ enhance potency but reduce cell viability, while hydrophilic groups (e.g., -OH, -OMe) improve tolerability .

Hybrid Scaffolds: Chalcone-benzimidazole hybrids () demonstrate dual functionality, combining TP53 activation with apoptosis induction, highlighting the versatility of benzimidazole cores in drug design .

Q & A

Q. Basic

  • 1H/13C NMR: Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon connectivity, confirming substituent positions .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peaks) and purity .
  • IR Spectroscopy: Detects functional groups (e.g., amide C=O stretch ~1650 cm⁻¹) .
  • X-ray Crystallography: Resolves bond lengths and angles, critical for conformational analysis (CCDC data referenced in ).

How can conflicting data regarding the antimicrobial activity of structurally similar benzimidazole derivatives be systematically analyzed?

Q. Advanced

  • Controlled Assays: Standardize MIC (Minimum Inhibitory Concentration) testing across studies to minimize variability in microbial strains and growth conditions .
  • SAR Analysis: Compare substituent effects (e.g., electron-withdrawing groups like -NO₂ or -CF₃ enhance potency, while methoxy groups reduce activity) .
  • Statistical Validation: Use multivariate regression to isolate variables (e.g., lipophilicity, steric effects) contributing to activity discrepancies .

What computational methods are employed to predict the reactivity of intermediates in the synthesis of benzimidazole-containing compounds?

Q. Advanced

  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-rich benzimidazole nitrogen atoms are prone to electrophilic attack .
  • Molecular Dynamics Simulations: Model reaction pathways (e.g., cyclization energetics) to optimize solvent and temperature conditions .
  • Docking Studies: Predict binding affinities of intermediates to biological targets (e.g., enzymes) to prioritize synthetic routes .

What strategies optimize substitution patterns on the benzimidazole ring to enhance biological activity?

Q. Intermediate

  • Electron-Withdrawing Substituents: Chloro (-Cl) or trifluoromethyl (-CF₃) groups at meta/para positions improve antimicrobial and anticancer activity by increasing electrophilicity .
  • Hydrophobic Moieties: Methylthio (-SMe) or arylidene groups enhance membrane permeability, critical for intracellular target engagement .
  • Steric Considerations: Bulky substituents (e.g., piperidine sulfonamide) improve selectivity by reducing off-target interactions .

How do reaction conditions such as solvent choice and temperature influence the formation of diamide vs. benzimidazole products in related compounds?

Q. Advanced

  • Diamide Formation: Polar aprotic solvents (DMF, DMSO) and mild temperatures (25–50°C) favor acyl chloride reactivity, yielding diamides .
  • Benzimidazole Formation: Acidic conditions (HCl, polyphosphoric acid) and high temperatures (100–120°C) promote cyclization via dehydration .
  • Leaving Group Effects: Good leaving groups (e.g., Cl⁻ in acyl chlorides) accelerate nucleophilic substitution, while poor leaving groups (e.g., -OH) require activating agents .

What experimental approaches are recommended to elucidate the mechanism of action of this compound in modulating inflammatory pathways?

Q. Advanced

  • In Vitro Assays: Measure cytokine (IL-6, TNF-α) suppression in macrophage models (e.g., RAW 264.7 cells) under LPS-induced inflammation .
  • Kinase Profiling: Use kinase inhibition assays (e.g., ELISA) to identify targets like JAK/STAT or NF-κB pathways .
  • CRISPR Screening: Knock out putative targets (e.g., mGluR5) to validate functional roles in observed anti-inflammatory effects .

How can structural modifications improve the metabolic stability of this compound without compromising bioactivity?

Q. Advanced

  • Bioisosteric Replacement: Substitute labile methylthio (-SMe) with sulfone (-SO₂-) or sulfonamide (-NHSO₂-) groups to reduce oxidative metabolism .
  • Deuterium Incorporation: Replace hydrogen atoms at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated degradation .
  • Prodrug Design: Mask polar groups (e.g., -OH) with acetyl or PEGylated moieties to enhance half-life .

What are the primary pharmacological targets hypothesized for this compound based on structural analogs?

Q. Basic

  • Enzyme Inhibition: Benzimidazole derivatives target topoisomerases, tubulin, and kinases (e.g., EGFR, VEGFR) .
  • Receptor Modulation: Analog studies suggest activity at G-protein-coupled receptors (GPCRs) and ion channels (e.g., mGluR5) .
  • Antimicrobial Targets: Disruption of fungal ergosterol biosynthesis or bacterial cell wall synthesis is proposed .

How can researchers address low aqueous solubility issues during in vivo testing of this compound?

Q. Intermediate

  • Co-Solvent Systems: Use cyclodextrins or PEG-based formulations to enhance solubility without altering bioavailability .
  • Salt Formation: Convert free base to hydrochloride or mesylate salts to improve dissolution rates .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles for sustained release and improved biodistribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.